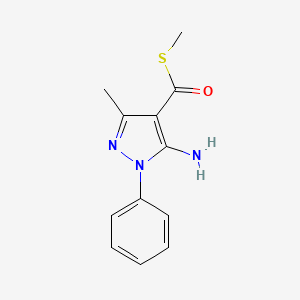
S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds that exhibit interesting structural properties and reactivity, making them valuable in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate typically involves the reaction of 3-methyl-1-phenyl-5-aminopyrazole with appropriate reagents to introduce the carbothioate group. One common method involves the reaction of 3-methyl-1-phenyl-5-aminopyrazole with carbon disulfide and methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aminopyrazole derivatives, such as:
- 5-amino-3-methyl-1-phenylpyrazole
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the carbothioate group, in particular, differentiates it from other aminopyrazole derivatives and contributes to its unique properties and applications .
Propriétés
Formule moléculaire |
C12H13N3OS |
|---|---|
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
S-methyl 5-amino-3-methyl-1-phenylpyrazole-4-carbothioate |
InChI |
InChI=1S/C12H13N3OS/c1-8-10(12(16)17-2)11(13)15(14-8)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3 |
Clé InChI |
LIIZEQQAVNNLKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C(=O)SC)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14943570.png)
![1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B14943573.png)
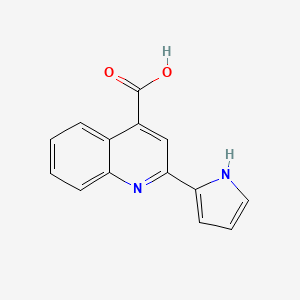
![N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14943595.png)
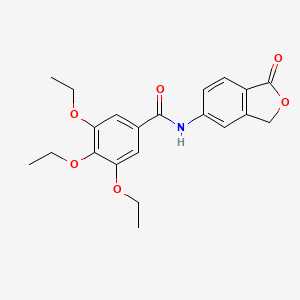
![(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14943611.png)
![3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943613.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943634.png)
![4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B14943642.png)
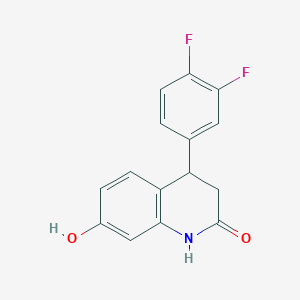
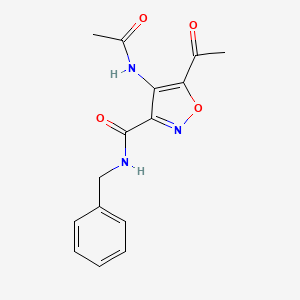
![2-(diethylamino)ethyl 4-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B14943653.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B14943654.png)
![N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide](/img/structure/B14943660.png)
